molecular formula C12H15BrN2O4 B13505705 Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate

Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate

Katalognummer: B13505705
Molekulargewicht: 331.16 g/mol
InChI-Schlüssel: CDVDTKLZNOUPFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate is an organic compound with the molecular formula C12H15BrN2O4. This compound is characterized by the presence of a bromine atom, a nitro group, and an ethyl ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate typically involves the reaction of 5-bromo-2-nitroaniline with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like thiols, amines, alkoxides; solvents like DMF or ethanol.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with potential biological activities. The ester group can be hydrolyzed to release the active carboxylic acid form, which can interact with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate can be compared with other similar compounds such as:

    Ethyl 2-[(5-bromo-2-nitrophenyl)amino]acetate: Similar structure but with a different ester group.

    Ethyl 2-[(5-chloro-2-nitrophenyl)amino]-2-methylpropanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-[(5-bromo-2-aminophenyl)amino]-2-methylpropanoate: Similar structure but with an amino group instead of a nitro group

These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different substituents can significantly influence their chemical behavior and biological activities.

Eigenschaften

Molekularformel

C12H15BrN2O4

Molekulargewicht

331.16 g/mol

IUPAC-Name

ethyl 2-(5-bromo-2-nitroanilino)-2-methylpropanoate

InChI

InChI=1S/C12H15BrN2O4/c1-4-19-11(16)12(2,3)14-9-7-8(13)5-6-10(9)15(17)18/h5-7,14H,4H2,1-3H3

InChI-Schlüssel

CDVDTKLZNOUPFG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.